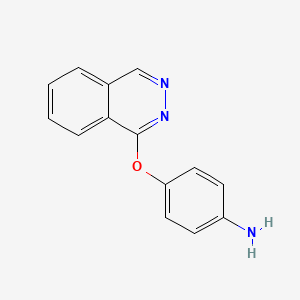

4-(phthalazin-1-yloxy)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-phthalazin-1-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-11-5-7-12(8-6-11)18-14-13-4-2-1-3-10(13)9-16-17-14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIGFAISFSRPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164246 | |

| Record name | Benzenamine, 4-(1-phthalazinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149365-40-2 | |

| Record name | Benzenamine, 4-(1-phthalazinyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149365402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1-phthalazinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview and Significance of Phthalazine Derivatives in Chemical Research

Phthalazine (B143731), a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the synthesis of a wide array of compounds with significant biological activities. nih.govtandfonline.com The inherent chemical properties of the phthalazine nucleus, including its ability to participate in various chemical reactions and its capacity to interact with biological targets, have made it a versatile scaffold in drug discovery. cymitquimica.com

Historically, phthalazine derivatives have been investigated for a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. tandfonline.comnih.gov The structural versatility of the phthalazine ring system allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with finely tuned biological profiles. This adaptability has cemented the importance of phthalazine derivatives in the ongoing quest for novel and effective therapeutic agents.

Role of 4 Phthalazin 1 Yloxy Aniline As a Core Scaffold for Advanced Chemical Entities

The strategic combination of a phthalazine (B143731) ring and an aniline (B41778) moiety in 4-(phthalazin-1-yloxy)aniline creates a molecule primed for elaboration into more complex and potent chemical entities. The aniline group provides a convenient handle for a variety of chemical transformations, such as amide bond formation, urea (B33335) formation, and participation in cross-coupling reactions, allowing for the introduction of diverse pharmacophoric groups.

A significant area of application for this scaffold is in the development of kinase inhibitors for cancer therapy. For instance, researchers have utilized this compound as a starting material to synthesize a series of biarylurea derivatives. nih.gov In one study, the aniline nitrogen was reacted with various isocyanates to generate a library of compounds, some of which exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov

The following table showcases examples of advanced chemical entities synthesized using a scaffold closely related to or directly from this compound, highlighting its role as a versatile intermediate.

| Compound Name | Therapeutic Target | Reference |

| N-(4-((3-(2-aminopyrimidin-4-yl)pyridin-2-yl)oxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) | Aurora Kinases | acs.org |

| 1-Phenyl-3-(4-(phthalazin-1-yloxy)phenyl)urea | VEGFR-2 | nih.gov |

Table 1: Examples of Advanced Chemical Entities Derived from this compound or a Structurally Similar Scaffold.

The synthesis of these complex molecules often involves a multi-step process where the this compound core is strategically modified. For example, the synthesis of the biarylurea derivatives involved the initial reaction of 1-chlorophthalazine (B19308) with 4-aminophenol (B1666318) to form the key ether linkage, followed by reaction of the resulting amine with an appropriate isocyanate. nih.gov

Research Landscape and Key Areas of Investigation for the Compound

Established Synthetic Routes to this compound

The formation of the ether linkage in this compound is a critical step, predominantly accomplished through nucleophilic aromatic substitution. Alternative methods involving cyclization and condensation reactions also provide viable pathways to this and structurally similar compounds.

Nucleophilic Aromatic Substitution Strategies

A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a 1-chlorophthalazine (B19308) derivative and a 4-aminophenol (B1666318) derivative. nih.govwikipedia.org In this reaction, the electron-deficient phthalazine ring is activated towards nucleophilic attack by the phenoxide ion generated from 4-aminophenol. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the phthalazine ring can facilitate this reaction. masterorganicchemistry.comiscnagpur.ac.in

The general mechanism proceeds via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the final ether product. masterorganicchemistry.comlibretexts.org The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724), and may be heated to reflux to ensure completion. nih.gov

Table 1: Nucleophilic Aromatic Substitution for Phthalazine Ethers

| Reactant 1 | Reactant 2 | Conditions | Product Series |

|---|---|---|---|

| 1-Chlorophthalazines | 4-Aminophenol derivatives | Refluxing acetonitrile | 1-Aryl-3-(4-(4-substituted phthalazin-1-yloxy)phenyl)ureas nih.gov |

Alternative Cyclization and Condensation Approaches

Alternative pathways to the phthalazine core, which can then be further modified to yield the target compound, often involve cyclization reactions. A common approach is the condensation of a substituted o-aroylbenzoic acid with hydrazine (B178648) hydrate (B1144303). jcsp.org.pklongdom.orgresearchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol (B145695) or pyridine (B92270) to form a phthalazinone. bu.edu.egfayoum.edu.eg

Another method involves the reaction of 2,2-diaryl-1,3-indanediones with hydrazine hydrate under reflux conditions, which yields 4-diarylmethyl-1-(2H)phthalazinones in high yields. researchgate.net These phthalazinone intermediates are crucial as they can be converted to the necessary 1-chlorophthalazine precursor.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors: the functionalized phthalazine scaffold and the substituted aniline intermediate.

Preparation of Functionalized Phthalazine Scaffolds

The most critical functionalized phthalazine scaffold for the SNAr strategy is 1-chlorophthalazine. This intermediate is commonly prepared from the corresponding phthalazinone. jst.go.jpjcsp.org.pk The conversion is typically achieved by treating the phthalazinone with a chlorinating agent, most notably phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). jst.go.jpgoogle.com The reaction may be performed neat or in a solvent like toluene. google.com Following the reaction, the 1-chlorophthalazine can be isolated, sometimes as a salt, by precipitation. google.com

Table 2: Synthesis of 1-Chlorophthalazine

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Phthalazinone | POCl₃/PCl₅ | - | 1-Chlorophthalazine jst.go.jp |

| Phthalazinone | POCl₃ | Toluene, 45-65°C | 1-Chlorophthalazine salt google.com |

Synthesis of Substituted Aniline Intermediates

The primary aniline intermediate required is 4-aminophenol. This compound is commercially available, but for the synthesis of more complex analogues, functionalized anilines are necessary. researchgate.net One common route to substituted anilines is the reduction of the corresponding nitroarenes. taylorandfrancis.com This can be achieved using various reducing agents, including hydrazine hydrate with a catalyst. taylorandfrancis.com

In some synthetic schemes, 4-aminophenol is reacted with other electrophiles, such as 2-chloropyridine (B119429) derivatives, to create more complex aniline-based nucleophiles before their reaction with the phthalazine core. acs.org These reactions are also typically SNAr processes, often requiring a base like cesium carbonate and elevated temperatures. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Phthalazine Analogues

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for heterocyclic compounds, including phthalazines. researchgate.net Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and utilizing catalysts to improve efficiency. nih.gov

For the synthesis of phthalazine derivatives, several green approaches have been explored. These include:

Solvent-free reactions: Conducting reactions under solvent-free conditions, often with microwave irradiation, can significantly reduce waste and reaction times. For instance, the synthesis of phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones has been achieved using montmorillonite (B579905) K-10 clay as a solid acid catalyst under solvent-free microwave conditions. researchgate.net

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. researchgate.net

Catalysis: The use of reusable catalysts, such as solid acids or ionic liquids, can improve the efficiency and sustainability of synthetic processes. nih.govorientjchem.org For example, dodecylphosphonic acid has been used as a reusable solid acid catalyst for the one-pot, three-component synthesis of 2H-indazolo[1,2-b]phthalazine-triones under solvent-free conditions. longdom.org A metal-free, one-pot synthesis of phthalazine derivatives has also been developed using 3-picolinic acid as a non-toxic catalyst. researchgate.net

These green methodologies, while not all directly applied to the synthesis of this compound in the reviewed literature, offer promising avenues for the future development of more sustainable routes to this and related phthalazine compounds.

Reactions Involving the Aniline Moiety

The primary amino group (-NH₂) of the aniline ring is a potent nucleophile and a versatile functional handle for numerous transformations. Its reactivity is central to the synthesis of more complex molecules derived from the parent structure.

The primary amine of this compound can undergo further amination or be used as a nucleophile to form various derivatives. For instance, the nitrogen atom can participate in nucleophilic substitution or coupling reactions. The reaction of the precursor, 1-chlorophthalazine, with p-aminophenol is a key step in forming the ether linkage and introducing the aniline moiety itself. acs.org

The amino group is readily converted into ureas and amides, which are common functional groups in biologically active molecules. The reaction with various isocyanates yields biarylureas. nih.gov Similarly, N-alkylation can be performed, although direct alkylation might be less common than acylation. More complex amine-based structures can be built using modern cross-coupling methodologies. For example, while typically used to form C-N bonds with aryl halides, Buchwald-Hartwig amination principles can be applied to create more substituted amine derivatives. researchgate.net

The nucleophilic character of the aniline's amino group facilitates straightforward acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amide derivatives. For example, reacting N¹-(phthalazin-1-yl)benzene-1,4-diamines with benzoyl chloride affords phthalazines bearing a biarylamide tail. nih.gov This transformation is a common strategy to explore structure-activity relationships in drug discovery programs.

Sulfonylation: The synthesis of sulfonamides from anilines is a well-established transformation in medicinal chemistry. frontiersin.org The amino group of this compound can react with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine to yield the corresponding sulfonamides. Visible-light-mediated methods using sulfonyl fluorides have also been developed for the sulfonylation of anilines, offering a modern alternative under mild conditions. frontiersin.org

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Urea (B33335) Formation | Aryl Isocyanate (Ar-NCO) | N,N'-Disubstituted Urea | nih.gov |

| Acylation | Acyl Chloride (R-COCl) / Anhydride (B1165640) | Amide | nih.gov |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | frontiersin.org |

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a highly valuable synthetic intermediate. byjus.com

The resulting diazonium salt can be used in a variety of subsequent reactions:

Sandmeyer Reaction: Displacement of the diazonium group with cuprous halides (CuCl, CuBr) or cuprous cyanide (CuCN) to introduce chloro, bromo, or cyano groups onto the aromatic ring.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of cuprous salts.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds (Ar-N=N-Ar'). vedantu.com This is a key reaction for the synthesis of dyes.

Hydrolysis: Reaction with water, often upon heating, replaces the diazonium group with a hydroxyl group, yielding the corresponding phenol.

This sequence of diazotization followed by substitution provides a powerful method for introducing a wide range of functional groups onto the aniline ring that are not accessible through direct electrophilic substitution. chemicalnote.com

Modifications of the Phthalazine Core

The phthalazine ring system is relatively electron-deficient, which influences its reactivity, particularly towards nucleophiles. Modifications often begin from a functionalized phthalazine precursor, such as a chlorophthalazine.

Substitutions on the phthalazine ring are commonly achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A halogen, typically chlorine, at the 1- or 4-position of the phthalazine ring is susceptible to displacement by nucleophiles. The synthesis of this compound itself often involves the reaction of 1-chlorophthalazine with 4-aminophenol. acs.org Other nucleophiles such as different amines, globalresearchonline.net thiols, and alkoxides can be used to introduce a variety of substituents. For example, reacting 1-chlorophthalazines with p-phenylenediamine (B122844) in butanol yields N¹-(phthalazin-1-yl)benzene-1,4-diamines. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling are effective for creating new carbon-carbon bonds on the phthalazine core. nih.gov Starting from a 1,4-dichlorophthalazine (B42487) or a 1-chloro-4-arylphthalazine, reaction with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base can introduce diverse aryl or heteroaryl substituents. acs.orgresearchgate.net

The phthalazinone nucleus, a tautomeric form of hydroxypyridazines, is an ambident nucleophile, meaning it can undergo alkylation at either a nitrogen or an oxygen atom. nih.gov The chemoselectivity of this reaction is a critical aspect of phthalazinone chemistry.

N-Alkylation: This is often the kinetically favored pathway and typically occurs under less polar conditions. The reaction of a phthalazinone with an alkylating agent like ethyl chloroacetate (B1199739) or 1,2-dibromoethane (B42909) in a solvent such as acetone (B3395972) or DMF, with a base like anhydrous potassium carbonate (K₂CO₃), generally yields the N-alkylated product. nih.govmdpi.comjpsbr.orgekb.eg The nitrogen atom in the phthalazinone ring is considered a stronger nucleophile than the exocyclic oxygen, leading to preferential N-alkylation. nih.gov

O-Alkylation: This pathway can be favored under specific conditions. The synthesis of (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid ethyl ester was achieved through selective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with ethyl chloroacetate. acs.org The choice of solvent and base system is crucial for directing the selectivity towards O-alkylation over N-alkylation. researchgate.net

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 1-Chlorophthalazine | Amines, Phenols, Thiols | 1-Amino/Phenoxy/Thio-phthalazines | acs.orgnih.govglobalresearchonline.net |

| Suzuki Coupling | 1-Chlorophthalazine | Arylboronic Acid, Pd Catalyst, Base | 1-Arylphthalazine | acs.orgresearchgate.net |

| N-Alkylation | Phthalazinone | Alkyl Halide, K₂CO₃, Acetone/DMF | N-Alkyl Phthalazinone | nih.govjpsbr.orgekb.eg |

| O-Alkylation | Phthalazinone | Alkyl Halide, Specific Base/Solvent | O-Alkyl Phthalazinone (Phthalazin-1-yloxy ether) | acs.orgresearchgate.net |

Cross-Coupling Reactions and Heterocyclic Annulations

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C, C-N, and C-O bonds. nih.govnih.gov For phthalazine-based compounds, these reactions enable the introduction of a wide array of substituents, which is crucial for developing new pharmaceutical agents and functional materials. nih.govresearchgate.net The general strategy involves the reaction of a halo-substituted phthalazine derivative with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura) or a terminal alkyne (Sonogashira).

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com In the context of the this compound framework, this reaction is typically employed by using a halogenated precursor.

Research has shown that chloro- and iodo-substituted phthalazine derivatives readily participate in Suzuki couplings. For instance, a common synthetic route involves the initial reaction of 1,4-dichlorophthalazine with an aniline derivative, followed by a Suzuki coupling at the remaining chloro position to introduce various aryl or heteroaryl groups. researchgate.net Similarly, an iodophenyl derivative containing a phthalazine moiety can be coupled with a boronic ester. acs.org In one documented example, an N-(4-iodophenyl)phthalazin-1-amine, structurally related to the target compound, was successfully coupled with a boronic ester using a palladium catalyst. acs.org The reaction proceeded with PdCl₂(dppf) as the catalyst and Na₂CO₃ as the base in a dioxane/water solvent system at 90 °C, yielding the desired biaryl product in 52% yield. acs.org

This strategic approach allows for the systematic modification of the phthalazine core, demonstrating the utility of the Suzuki reaction in diversifying this class of compounds.

Table 1: Examples of Suzuki-Miyaura Coupling on Related Phthalazine Scaffolds

| Starting Material (Halogenated Precursor) | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Ref |

| N-(4-Iodophenyl)-4-phenylphthalazin-1-amine | 4,4,5,5-Tetramethyl-2-(pyrimidin-2-yl)-1,3,2-dioxaborolane | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 °C, overnight | N-(4-(Pyrimidin-2-yl)phenyl)-4-phenylphthalazin-1-amine | 52 | acs.org |

| 1-Chloro-4-(aryl)phthalazine | Various Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 °C, 15 h | 1,4-Diarylphthalazine | 77-82 | beilstein-journals.org |

| 1-Chloro-4-(N-arylamino)phthalazine | Various (Azolylphenyl)boronic derivatives | Not specified | Not specified | Not specified | Microwave | 4-(Azolylphenyl)-N-arylphthalazin-1-amine | 55-78 | researchgate.net |

The Sonogashira coupling reaction is another cornerstone of palladium catalysis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov It is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in many functional materials and complex natural products.

Similar to the Suzuki-Miyaura reaction, the application of the Sonogashira coupling to the this compound system generally relies on a halogenated precursor. The reaction of an iodo-substituted phthalazine derivative with a terminal alkyne provides a direct route to alkynyl-functionalized phthalazines.

In a relevant study, an N-(4-iodophenyl)phthalazin-1-amine was coupled with an alkyne using a palladium-copper catalytic system. acs.org The reaction was carried out with (PPh₃)₂PdCl₂ as the palladium source, CuI as the co-catalyst, and triethylamine (B128534) (TEA) as the base in acetonitrile. Heating the mixture to 90 °C overnight afforded the corresponding alkynylated product in 52% yield. acs.org This demonstrates that the phthalazine scaffold is tolerant to Sonogashira conditions, allowing for the introduction of alkyne functionalities.

Table 2: Example of Sonogashira Coupling on a Related Phthalazine Scaffold

| Starting Material (Halogenated Precursor) | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Ref |

| N-(4-Iodophenyl)-4-phenylphthalazin-1-amine | 3-(Dimethylamino)prop-1-yne | (PPh₃)₂PdCl₂, CuI | Triethylamine (TEA) | Acetonitrile (ACN) | 90 °C, overnight | N-(4-(3-(Dimethylamino)prop-1-yn-1-yl)phenyl)-4-phenylphthalazin-1-amine | 52 | acs.org |

Design and Synthesis of 4 Phthalazin 1 Yloxy Aniline Derivatives and Analogs

Structural Diversity through Linker and Substituent Variations

The structural diversity of 4-(phthalazin-1-yloxy)aniline derivatives is primarily achieved by modifying the linker between the phthalazine (B143731) core and other chemical moieties, as well as by introducing various substituents on the terminal aromatic rings. These variations are crucial for optimizing the biological activity of the compounds.

The phthalazine ring system is a key pharmacophoric scaffold found in numerous anticancer agents. researchgate.net The design of new derivatives often involves linking the phthalazine core to other functional groups through different types of linkers, such as ether or amino linkages. nih.govekb.egekb.eg For instance, biarylamide or biarylurea moieties have been attached to the 1-position of the phthalazine core via these linkers to create potent anti-proliferative agents. nih.govekb.egekb.eg

Furthermore, the introduction of various substituents on the terminal aromatic rings allows for a fine-tuning of the compounds' properties. Electron-withdrawing groups, such as chloro and trifluoromethyl, have been shown to enhance the anticancer activity of some derivatives. nih.gov The strategic placement of these substituents can influence the compounds' interaction with biological targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govtandfonline.com

The versatility of the phthalazine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov This structural diversity is a testament to the importance of linker and substituent variations in the design of new therapeutic agents.

Biarylurea-Based Phthalazine Derivatives (e.g., 1-aryl-3-(4-(phthalazin-1-yloxy)phenyl)ureas)

A significant class of this compound derivatives are the biarylurea-based compounds, such as 1-aryl-3-(4-(phthalazin-1-yloxy)phenyl)ureas. These molecules have demonstrated notable anti-proliferative and antiangiogenic activities. The synthesis of these derivatives typically involves the reaction of 1-chlorophthalazines with appropriate 1-aryl-3-(4-hydroxyphenyl)urea intermediates. nih.gov

The general synthetic route starts with the preparation of 1-aryl-3-(4-hydroxyphenyl)ureas. nih.gov Separately, phthalazinones are synthesized by the cyclization of o-substituted benzoic acids with hydrazine (B178648) hydrate (B1144303), followed by chlorination with phosphorus oxychloride to yield 1-chlorophthalazines. nih.gov The final step involves the reaction of the 1-chlorophthalazine (B19308) with the 1-aryl-3-(4-hydroxyphenyl)urea in a suitable solvent like acetonitrile (B52724) to afford the target 1-aryl-3-(4-(phthalazin-1-yloxy)phenyl)ureas. nih.govekb.eg

Research has shown that the nature of the substituent on the terminal aryl ring of the biarylurea moiety significantly influences the biological activity. For example, derivatives bearing a 4-chloro-3-trifluoromethylphenyl group, similar to the substitution pattern in the known kinase inhibitor sorafenib (B1663141), have exhibited enhanced growth inhibition in cancer cell lines. nih.gov

| Compound | Substituent on Terminal Phenyl Ring | Linker | Biological Activity Highlight |

|---|---|---|---|

| 1-Phenyl-3-(4-(phthalazin-1-yloxy)phenyl)urea (7a) | Unsubstituted | Ether | Exhibited growth inhibition against various cancer cell lines. nih.gov |

| 1-(4-Chlorophenyl)-3-(4-(phthalazin-1-yloxy)phenyl)urea (7b) | 4-Chloro | Ether | Showed remarkable broad-spectrum cell growth inhibition. nih.gov |

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(phthalazin-1-yloxy)phenyl)urea (7c) | 4-Chloro-3-trifluoromethyl | Ether | Displayed enhanced VEGFR-2 inhibitory activity. nih.gov |

Isatin-Conjugated Phthalazine Hybrids

The conjugation of isatin (B1672199) with the phthalazine moiety represents another promising strategy for developing novel anticancer agents. tandfonline.comnih.govnih.gov Isatin and its derivatives are known to possess a wide range of pharmacological activities, including antiproliferative effects. The resulting isatin-phthalazine hybrids often exhibit enhanced biological activity compared to the individual components.

The synthesis of these hybrids typically involves a condensation reaction between a 1-hydrazinophthalazine derivative and a substituted isatin. The hydrazine linker connects the two heterocyclic systems. nih.gov Researchers have synthesized various series of these hybrids, modifying the substituents on both the isatin and phthalazine rings to explore their structure-activity relationships. tandfonline.comnih.govnih.gov

For instance, compounds with electron-withdrawing groups on the isatin ring have shown potent activity against triple-negative breast cancer cell lines. tandfonline.comnih.govnih.gov These hybrids have been found to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.gov

| Compound | Substituent on Isatin Ring | Substituent on Phthalazine Ring | Biological Activity Highlight |

|---|---|---|---|

| 5-Chloro-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one (10c) | 5-Chloro | 4-Phenyl | Active against MDA-MB-231 breast cancer cells. nih.gov |

| 5-Bromo-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one (10d) | 5-Bromo | 4-Phenyl | Active against MDA-MB-231 breast cancer cells. nih.gov |

| 3-(2-(4-Benzylphthalazin-1-yl)hydrazono)indolin-2-one (8a) | Unsubstituted | 4-Benzyl | Evaluated for antiproliferative activity against various cancer cell lines. dovepress.com |

Phthalazinamine Derivatives with Diverse Substituents

Phthalazinamine derivatives, where the phthalazine core is linked to an aniline (B41778) moiety via a nitrogen atom, represent a broad class of compounds with diverse biological activities. The synthesis of these derivatives often involves the nucleophilic substitution of a halogen atom (typically chlorine) on the phthalazine ring with an appropriate amine.

A common synthetic route involves the reaction of 1-chlorophthalazine with a substituted phenylenediamine in a suitable solvent like butanol. nih.gov This reaction yields N¹-(phthalazin-1-yl)benzene-1,4-diamines, which can be further modified. For example, the free amino group can be reacted with various benzoyl chlorides or isocyanates to produce biarylamide or biarylurea derivatives, respectively. nih.govekb.eg

The nature and position of substituents on the aniline ring, as well as on the phthalazine ring itself, play a crucial role in determining the pharmacological properties of these compounds. globalresearchonline.net For instance, the introduction of a p-tolyl group at the 4-position of the phthalazine ring, followed by reaction with various anilines, has led to the synthesis of new aminophthalazine derivatives with potential antibacterial activity. globalresearchonline.net

| Compound | Substituents | Synthetic Approach | Potential Application |

|---|---|---|---|

| N¹-(Phthalazin-1-yl)benzene-1,4-diamines | Varying substituents on the phthalazine ring | Reaction of 1-chlorophthalazines with p-phenylenediamine (B122844). nih.gov | Intermediate for biarylamide and biarylurea synthesis. nih.gov |

| N-(4-methoxyphenyl)-4-p-tolylphthalazin-1-amine | 4-p-tolyl on phthalazine, 4-methoxy on aniline | Reaction of 1-chloro-4-p-tolylphthalazine with p-anisidine. globalresearchonline.net | Antibacterial activity. globalresearchonline.net |

| 1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives | Fused triazolo ring and various N-substituents | Multi-step synthesis involving phthalazine precursors. ontosight.ai | Potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |

Incorporation of Heterocyclic Moieties (e.g., isoindol-1,3-dione)

The incorporation of additional heterocyclic moieties, such as isoindol-1,3-dione (phthalimide), into the this compound framework has been explored to generate novel derivatives with potential anticancer activity. bu.edu.eg The phthalimide (B116566) group is a well-known pharmacophore present in many biologically active compounds.

The synthesis of these complex molecules involves a multi-step process. A key intermediate, 4-(4-aminophenyl)phthalazin-1(2H)-one, is first prepared from 2-(4-aminobenzoyl)benzoic acid and hydrazine hydrate. bu.edu.eg This intermediate is then reacted with phthalic anhydride (B1165640) to introduce the isoindol-1,3-dione moiety, yielding 2-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]isoindole-1,3-dione. bu.edu.eg

Further modifications can be made to this structure. For example, the phthalazinone oxygen can be alkylated with ethyl chloroacetate (B1199739) to introduce an ester group, which can then be converted to a hydrazide. bu.edu.eg This hydrazide serves as a versatile intermediate for the synthesis of a variety of other derivatives, including those with oxadiazole and thiadiazole rings. bu.edu.eg Several of these synthesized compounds have shown promising cytotoxic effects against breast cancer cell lines. bu.edu.eg

| Compound | Incorporated Heterocycle | Synthetic Precursor | Reported Activity |

|---|---|---|---|

| 2-[4-(4-Oxo-3,4-dihydrophthalazin-1-yl)phenyl]isoindole-1,3-dione | Isoindol-1,3-dione | 4-(4-Aminophenyl)phthalazin-1(2H)-one. bu.edu.eg | Antitumor activity against MCF-7 cells. bu.edu.eg |

| Ethyl {4-[4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)phenyl]phthalazin-1-yloxy}acetate | Isoindol-1,3-dione | 2-[4-(4-Oxo-3,4-dihydrophthalazin-1-yl)phenyl]isoindole-1,3-dione. bu.edu.eg | Intermediate for further derivatization. bu.edu.eg |

| {4-[4-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)phenyl]phthalazin-1-yloxy}acetic acid hydrazide | Isoindol-1,3-dione | Ethyl {4-[4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)phenyl]phthalazin-1-yloxy}acetate. bu.edu.eg | Precursor for synthesizing other heterocyclic derivatives with antitumor activity. bu.edu.eg |

Structure Activity Relationship Sar Studies of 4 Phthalazin 1 Yloxy Aniline Derivatives in Vitro Focus

Impact of Substituent Patterns on In Vitro Biological Activities

The biological activity of 4-(phthalazin-1-yloxy)aniline derivatives is highly sensitive to the pattern of substituents on both the phthalazine (B143731) and aniline (B41778) rings. Research has shown that introducing specific functional groups can dramatically alter the compound's efficacy.

For instance, a series of biarylurea derivatives built upon the this compound core were synthesized and evaluated for their anti-proliferative activity. nih.gov One such derivative, which incorporates a urea (B33335) moiety on the aniline nitrogen, demonstrated excellent broad-spectrum inhibitory and lethal activity against a majority of the 60 cell lines tested in the National Cancer Institute (NCI) panel. nih.gov This highlights the potential of the core scaffold when appropriately substituted. In contrast, derivatives with different substitution patterns, such as those with a methyl group at the 4-position of the phthalazine ring, showed only moderate cell growth inhibition against specific cell lines like leukemia and breast cancer. nih.gov

General SAR principles suggest that the electronic properties of substituents play a critical role. For related compounds with aniline linkers, electron-donating groups have been found to diminish activity, whereas electron-withdrawing groups often enhance it. nih.govmdpi.com This suggests that a carefully balanced electronic profile is necessary for optimal in vitro performance.

Correlation of Aniline Moiety Substitutions with Activity Profiles (e.g., para-position effects)

Modifications to the aniline portion of the this compound scaffold are critical in defining the compound's interaction with biological targets. The substitution pattern on the aniline ring, especially at the para-position, can significantly influence the activity profile.

While many studies focus on adding larger chemical groups to the aniline's nitrogen atom, the substitutions on the aniline ring itself are fundamental. For example, in a related series of biarylureas attached to the this compound core, the terminal phenyl ring (attached to the urea) was modified. nih.gov Derivatives featuring an electron-withdrawing substitution pattern similar to that of the drug sorafenib (B1663141) (a 4-chloro-3-trifluoromethyl arrangement) displayed markedly enhanced growth inhibition on cancer cell lines compared to their unsubstituted counterparts. nih.gov

General SAR studies on other heterocyclic compounds support the importance of substitution on the aniline ring. It has been noted that electron-withdrawing groups placed in the para-position of an aniline ring can lead to excellent biological activity. mdpi.com Conversely, the presence of electron-donating groups at the 2- and 3-positions of a phenyl ring connected by an aniline linker has been shown to decrease activity in some kinase inhibitors. nih.gov

Influence of Phthalazine Core Modifications on Potency

The phthalazine core is a key pharmacophoric element, and modifications to this ring system directly impact the potency of the derivatives. In vitro studies have systematically explored how substituents at different positions on the phthalazine nucleus modulate biological activity.

A comparative analysis of derivatives with different groups at the 4-position of the phthalazine ring provides a clear example of this influence. nih.gov The introduction of a 4-chloro group to the phthalazine core was found to cause a favorable increase in VEGFR-2 inhibitory activity when compared to derivatives that were unsubstituted or had a methyl group (–CH₃) at the same position. nih.gov In contrast, a derivative with a methyl substituent at the 4-position of the phthalazine core only demonstrated moderate cell growth inhibition. nih.gov This indicates that the nature of the substituent at this position is a key determinant of potency.

Table 1: Impact of Phthalazine Core Substitution on In Vitro Activity

| Compound Series | Phthalazine Core Substituent (Position 4) | In Vitro Activity Summary | Reference |

|---|---|---|---|

| Biarylureas | Unsubstituted | Excellent broad-spectrum inhibition | nih.gov |

| Biarylureas | -CH₃ (Methyl) | Moderate inhibition (leukemia, breast cancer) | nih.gov |

Role of Halogenation and Other Electron-Withdrawing Groups in Modulating In Vitro Activity

The introduction of halogens and other electron-withdrawing groups is a common and effective strategy to modulate the in vitro activity of this compound derivatives. These groups influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins.

Halogenation of the phthalazine core has been shown to be particularly beneficial. The addition of a chloro group at the 4-position of the phthalazine ring led to an increase in VEGFR-2 inhibitory activity, a phenomenon that researchers suggest might be due to the enhanced lipophilicity conferred by the chlorine atom. nih.gov This modification resulted in compounds that showed 70–100% inhibition of the enzyme at a 10 µM concentration. nih.gov

The positive impact of electron-withdrawing groups is not limited to the phthalazine core. In derivatives where a biarylurea tail was attached to the aniline nitrogen, installing a 4-chloro-3-trifluoromethyl pattern on the terminal phenyl ring resulted in significantly enhanced growth inhibition on cancer cell lines. nih.gov The IC₅₀ values for these compounds were in the low micromolar range (3.1–6.2 µM), compared to much higher values for their unsubstituted analogues (57.5–91.2 µM). nih.gov This principle is supported by broader findings in medicinal chemistry, where strong electron-withdrawing groups like nitro (–NO₂) and halogens on aromatic rings have been shown to result in significant biological activity. rsc.orgnih.gov

Table 2: Effect of Electron-Withdrawing Groups on In Vitro Growth Inhibition (IC₅₀)

| Compound Series | Terminal Ring Substitution | IC₅₀ on HepG2 (µM) | IC₅₀ on HCT-116 (µM) | Reference |

|---|---|---|---|---|

| Biarylurea (Series B) | Unsubstituted | 91.2 | 57.5 | nih.gov |

Computational and Theoretical Investigations of 4 Phthalazin 1 Yloxy Aniline

Molecular Docking Simulations for Ligand-Enzyme/Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 4-(phthalazin-1-yloxy)aniline, might interact with a biological target, typically a protein or enzyme.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be built and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A biologically relevant enzyme or receptor would be chosen based on the therapeutic hypothesis. The 3D structure of the target would be obtained from a protein database (e.g., PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined binding site of the receptor, and various possible conformations and orientations would be explored.

Scoring and Analysis: The different poses of the ligand would be ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein would be analyzed to understand the basis of the binding.

For this compound, key structural features for molecular interactions would likely include the nitrogen atoms of the phthalazine (B143731) ring acting as hydrogen bond acceptors, the aniline (B41778) nitrogen as a hydrogen bond donor, and the aromatic rings participating in hydrophobic and pi-stacking interactions. The ether linkage provides a degree of conformational flexibility, which would be an important consideration in the docking process.

The following table illustrates potential interactions that could be investigated in a molecular docking study of this compound with a hypothetical kinase target.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residue on Kinase |

| Hydrogen Bond | Phthalazine Nitrogen Atoms | Hinge region amino acids (e.g., Cysteine) |

| Hydrogen Bond | Aniline NH2 group | Aspartate, Glutamate |

| Pi-Stacking | Phthalazine or Aniline Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Aromatic Rings | Leucine, Valine, Isoleucine |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of molecules. researchgate.netresearchgate.netekb.eg For this compound, DFT studies can provide insights into its stability, reactivity, and various molecular properties.

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

While specific DFT calculations for this compound are not detailed in the available literature, studies on related phthalazine derivatives, such as phthalazine hydrazones, have utilized DFT to investigate their electronic structure and antioxidant properties. These studies often correlate calculated electronic parameters with experimentally observed activities.

The following table summarizes key electronic properties that would be of interest in a DFT study of this compound.

| Property | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Provides insight into the charge distribution on individual atoms. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound possesses a degree of conformational flexibility around the ether linkage connecting the phthalazine and aniline moieties. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule will bind to a receptor.

Conformational analysis can be performed using computational methods to identify the stable conformers and their relative energies. This typically involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. rsc.orgdntb.gov.uaresearchgate.net In an MD simulation, the movements of atoms and molecules are calculated by iteratively solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent or bound to a protein.

An MD simulation of this compound in complex with a target protein can provide valuable information on:

The stability of the ligand-protein complex over time.

The key interactions that are maintained throughout the simulation.

The conformational changes that the ligand and protein undergo upon binding.

The role of solvent molecules in the binding process.

While specific MD simulation studies on this compound are not available, such studies have been conducted on other phthalazine derivatives to investigate their interactions with biological targets like VEGFR-2. nih.govrsc.orgdntb.gov.ua These studies have been instrumental in confirming the stability of the predicted binding modes from molecular docking and in providing a more detailed understanding of the dynamic nature of the ligand-receptor interactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, in conjunction with DFT. researchgate.net These calculations can help in the assignment of experimental NMR signals and in confirming the structure of a synthesized compound. For this compound, theoretical NMR predictions would provide the expected chemical shifts for the protons and carbons in the phthalazine and aniline rings.

The following table provides a hypothetical summary of the types of spectroscopic data that could be predicted for this compound using computational methods.

| Spectroscopic Technique | Predicted Data | Utility |

| ¹H NMR | Chemical shifts and coupling constants for all hydrogen atoms. | Aids in the assignment of experimental proton signals. |

| ¹³C NMR | Chemical shifts for all carbon atoms. | Helps in confirming the carbon skeleton of the molecule. |

| IR Spectroscopy | Vibrational frequencies and intensities. | Assists in the identification of functional groups and confirmation of the molecular structure. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 4-(phthalazin-1-yloxy)aniline, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the aniline (B41778) and phthalazine (B143731) rings. The protons on the aniline ring, being in different chemical environments, would likely appear as doublets in the aromatic region of the spectrum. The protons of the phthalazine moiety would also produce a set of complex signals in the aromatic region, with their specific chemical shifts and coupling constants being determined by their positions on the heterocyclic ring system. The amino (-NH₂) protons would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would display separate signals for each carbon in the aniline and phthalazine rings. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon atom attached to the ether oxygen would be shifted downfield. Data for similar aniline derivatives can provide an estimation of the expected chemical shifts. rsc.orgrsc.orgrsc.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for a more detailed structural assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the signals within the aniline and phthalazine spin systems. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aniline -NH₂ | Variable | Broad Singlet |

| Aniline Aromatic Protons | 6.5-7.5 | Multiplets |

Expected ¹³C NMR Data for this compound

| Carbon Atoms | Expected Chemical Shift (ppm) |

|---|---|

| Aniline Aromatic Carbons | 110-150 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. The molecular formula of the compound is C₁₄H₁₁N₃O, which corresponds to a molecular weight of approximately 237.26 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 237. The fragmentation of this molecular ion would likely proceed through several pathways. A common fragmentation would involve the cleavage of the ether bond, leading to the formation of ions corresponding to the phthalazine and aminophenoxy moieties. The phthalazine fragment could further break down in characteristic ways for nitrogen-containing heterocyclic compounds. raco.catraco.cat

Proposed Fragmentation Pattern:

Initial Ionization: this compound + e⁻ → [C₁₄H₁₁N₃O]⁺˙ (Molecular Ion, m/z = 237)

Cleavage of the ether bond:

[C₁₄H₁₁N₃O]⁺˙ → [C₈H₅N₂]⁺ (phthalazinyl cation, m/z = 129) + [C₆H₆NO]˙

[C₁₄H₁₁N₃O]⁺˙ → [C₆H₆NO]⁺ (aminophenoxy cation, m/z = 108) + [C₈H₅N₂]˙

Further fragmentation of the phthalazine moiety: The phthalazine core can undergo loss of N₂ to produce characteristic fragments. raco.catraco.cat

Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 237 | Molecular Ion [C₁₄H₁₁N₃O]⁺˙ |

| 129 | Phthalazinyl cation [C₈H₅N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.

The primary amine (-NH₂) group of the aniline moiety would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.commasterorganicchemistry.com An N-H bending vibration is also expected around 1600-1650 cm⁻¹. researchgate.net The C-N stretching vibration of the aromatic amine would appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com

The aromatic rings (both aniline and phthalazine) would display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.cz The C-O-C ether linkage is expected to show a characteristic stretching band, typically in the region of 1200-1250 cm⁻¹ for aryl ethers. The C=N bond of the phthalazine ring will also have a characteristic absorption in the fingerprint region.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine |

| > 3000 | C-H Stretch | Aromatic |

| 1600-1650 | N-H Bend | Primary Amine |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1250-1335 | C-N Stretch | Aromatic Amine |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for the analysis of this compound. sielc.com A C18 column would likely be used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection would typically be performed using a UV detector, as the aromatic nature of the compound would result in strong UV absorbance. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and assessing purity. researchgate.netanalyticaltoxicology.com For this compound, a silica gel plate would be used as the stationary phase. A suitable mobile phase would be a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) to achieve good separation. The spots can be visualized under UV light due to the compound's fluorescence-quenching properties. hplc.sk

Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water Gradient | UV Spectroscopy |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound were not found in the surveyed literature, this technique would be applicable if a suitable single crystal of the compound can be grown.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the molecule, including the dihedral angle between the aniline and phthalazine ring systems. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Studies on similar phthalazine and aniline derivatives have successfully employed this technique to characterize their solid-state structures. researchgate.netresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Acetonitrile |

| Methanol |

| Dichloromethane |

| Ethyl acetate |

In Vitro Biological Activity Research and Mechanistic Insights

Research into the chemical compound 4-(phthalazin-1-yloxy)aniline and its derivatives has revealed a spectrum of in vitro biological activities. These studies are crucial in understanding the molecule's potential as a scaffold for developing new therapeutic agents. Investigations have primarily focused on its effects on cancer cells, as well as its potential antioxidant, antimicrobial, and antiviral properties.

4 Phthalazin 1 Yloxy Aniline As a Versatile Chemical Building Block

Utility in the Synthesis of Complex Organic Molecules

4-(Phthalazin-1-yloxy)aniline serves as a pivotal intermediate in the creation of a diverse array of complex organic molecules. Its bifunctional nature, possessing a reactive aniline (B41778) moiety and a phthalazine (B143731) core, allows for a variety of chemical transformations. The aniline group provides a nucleophilic site for reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. Simultaneously, the phthalazine ring can be further functionalized, although it is often the stable core of the resulting molecule.

One key application of this building block is in the synthesis of substituted ureas, which are a class of compounds with significant biological activity. For instance, this compound can be reacted with various isocyanates to yield a library of 1-aryl-3-(4-(phthalazin-1-yloxy)phenyl)urea derivatives. nih.gov This synthetic strategy allows for the introduction of a wide range of substituents on the terminal aryl ring, enabling the exploration of structure-activity relationships.

The synthesis of these complex molecules often begins with the preparation of a 1-chlorophthalazine (B19308) intermediate. nih.gov This precursor can then react with 4-aminophenol (B1666318) to generate the core structure of this compound. Subsequent reactions targeting the amino group of the aniline fragment lead to the final complex molecules. This stepwise approach provides a high degree of control over the final structure.

Below is a table summarizing examples of complex organic molecules synthesized using a this compound core or its immediate precursors.

| Starting Material/Intermediate | Reagent/Reaction Type | Resulting Complex Molecule Class | Reference |

| 1-Chlorophthalazine and 4-aminophenol | Nucleophilic aromatic substitution | This compound core | nih.gov |

| This compound intermediate | Aryl isocyanates | 1-Aryl-3-(4-(phthalazin-1-yloxy)phenyl)ureas | nih.gov |

| This compound intermediate | Benzoyl chlorides | N-(4-(Phthalazin-1-yloxy)phenyl)benzamides | nih.gov |

| 4-Benzyl-1-chlorophthalazine | Various nucleophiles (amines, thiols) | 1,4-Disubstituted phthalazine derivatives | nih.gov |

Application in Heterocyclic Compound Development

The structure of this compound is a valuable platform for the development of more elaborate heterocyclic systems. Phthalazine derivatives, in general, are recognized as important building blocks for the synthesis of new heterocyclic compounds. longdom.orgjournaljpri.com The inherent reactivity of the aniline nitrogen in this compound allows for its incorporation into new ring systems.

For example, the primary amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings such as imidazoles or pyrazines fused or linked to the existing phenyl group. Furthermore, the phthalazine core itself can be a substrate for cycloaddition reactions or ring-transformation strategies, although this is less common when the goal is to retain the phthalazine moiety for its inherent biological activity.

Research has demonstrated the synthesis of various fused heterocyclic systems starting from phthalazine precursors. For instance, triazolophthalazines can be synthesized from hydrazinophthalazines, which are related to the subject compound's synthetic pathway. jocpr.com This indicates the potential for the phthalazine ring within this compound to be part of a larger, fused heterocyclic system.

The development of novel heterocyclic compounds from this building block is driven by the quest for new chemical entities with unique properties. The combination of the phthalazine ring with other heterocyclic motifs can lead to molecules with enhanced biological activity or novel photophysical properties.

The table below illustrates the potential for this compound in the development of other heterocyclic compounds.

| Reactive Site on this compound | Reaction Type | Potential New Heterocyclic System |

| Aniline -NH2 group | Condensation with dicarbonyls | Imidazole, Pyrazine derivatives |

| Aniline -NH2 group | Reaction with ortho-haloaryl aldehydes followed by intramolecular cyclization | Benzodiazepine or other fused systems |

| Phthalazine N-2 atom | Alkylation followed by further reactions | Phthalazinium salts as intermediates |

Role in the Generation of Scaffolds for Medicinal Chemistry Research

The phthalazine and particularly the phthalazin-1(2H)-one core are considered "privileged scaffolds" in medicinal chemistry. beilstein-journals.orgnih.gov This designation is due to their frequent appearance in a wide range of biologically active compounds and approved drugs. beilstein-journals.orgnih.gov Consequently, this compound, which contains the phthalazine moiety, is an excellent starting point for generating libraries of compounds for medicinal chemistry research and drug discovery. nih.gov

The phthalazine scaffold is a key component of several therapeutic agents with diverse pharmacological activities, including anticancer, antihypertensive, and antihistaminic properties. nih.gov For example, Azelastine is an antihistamine, and Olaparib is a PARP inhibitor used in cancer therapy, both featuring the phthalazinone structure. beilstein-journals.org The structural rigidity and the specific spatial arrangement of nitrogen atoms in the phthalazine ring are believed to contribute to its favorable interactions with various biological targets. nih.gov

By using this compound as a foundational scaffold, medicinal chemists can systematically modify the molecule to explore structure-activity relationships (SAR). nih.gov The aniline portion of the molecule provides a convenient handle for introducing a variety of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This approach has been successfully employed to develop potent and selective inhibitors of various enzymes, such as protein kinases. nih.gov

The following table provides examples of the therapeutic areas where phthalazine-based scaffolds, derivable from precursors like this compound, have shown significant promise.

| Therapeutic Area | Biological Target Example | Example of Phthalazine-based Drug/Compound Class | Reference |

| Oncology | PARP (Poly ADP ribose polymerase) | Olaparib, Talazoparib | beilstein-journals.org |

| Oncology | VEGFR-2 (Vascular Endothelial Growth factor Receptor 2) | Vatalanib, 1-aryl-3-(4-(phthalazin-1-yloxy)phenyl)ureas | nih.govnih.gov |

| Allergy & Inflammation | Histamine H1 receptor | Azelastine | beilstein-journals.org |

| Neurological Disorders | p38 MAP Kinase | Phthalazine-based inhibitors | nih.gov |

| Diabetes | Aldose reductase | Zopolrestat | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Efficient Protocols

The exploration of one-pot synthesis methodologies, as demonstrated for other phthalazinone derivatives, represents a significant area for advancement. researchgate.net These methods reduce reaction time, simplify work-up procedures, and minimize waste. researchgate.net Future protocols could leverage microwave-assisted organic synthesis (MAOS) or flow chemistry techniques to accelerate reaction rates and improve yields. The development of novel catalytic systems, potentially using earth-abundant metals, could also lead to more sustainable synthetic routes.

| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent usage, shorter reaction times, and simplified purification. | A one-pot, water-mediated method has been successful for other phthalazinone derivatives. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to rapidly heat the reaction mixture. | Significant reduction in reaction time, improved yields, and higher purity of products. | Widely applied in heterocyclic chemistry for efficient synthesis. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Enhanced safety, scalability, precise control over reaction parameters, and potential for automation. | An emerging technology for the efficient production of fine chemicals and pharmaceuticals. |

| Novel Catalytic Systems | Employing new catalysts, including transition metals or organocatalysts, to facilitate key bond-forming reactions. | Increased efficiency, higher selectivity, and the possibility of asymmetric synthesis. | Phthalazine (B143731) synthesis can be achieved through various catalytic cyclization reactions. longdom.org |

Development of Advanced Derivatization Strategies for Enhanced Selectivity

The 4-(phthalazin-1-yloxy)aniline scaffold offers multiple sites for chemical modification, enabling the creation of large libraries of derivatives with fine-tuned properties. The primary amino group on the aniline (B41778) ring is a particularly attractive site for derivatization. Future strategies will focus on creating derivatives with enhanced selectivity for specific biological targets, thereby improving therapeutic efficacy and reducing off-target effects.

| Derivatization Site | Proposed Functional Group | Potential Impact on Properties |

| Aniline Amino Group (-NH2) | Amides, Sulfonamides, Ureas | Modulates hydrogen bonding potential, lipophilicity, and metabolic stability. |

| Aniline Phenyl Ring | Halogens, Alkyl, Alkoxy groups | Alters electronic properties and steric hindrance, influencing binding affinity. |

| Phthalazine Ring | Small substituents (e.g., methyl, chloro) | Fine-tunes the electronic and steric profile of the core scaffold. |

Expansion of In Vitro Biological Screening Paradigms to New Targets

Phthalazine derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. longdom.orgresearchgate.net Many of these activities stem from their ability to inhibit specific enzymes, such as kinases like VEGFR-2 and EGFR, or interact with receptors. nih.govnih.govrsc.orgnih.gov

Future research should expand the biological screening of this compound and its derivatives to a broader and more diverse range of molecular targets. This includes screening against panels of kinases involved in different cancer types, as well as exploring targets relevant to neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, the potential for phthalazine derivatives to act as PARP-1 inhibitors suggests a possible role in cancer therapy and potentially Alzheimer's disease treatment. researchgate.net Exploring their activity as non-competitive antagonists of AMPA receptors could open avenues in treating neurological conditions. nih.gov

| Target Class | Specific Examples | Therapeutic Area | Rationale |

| Protein Kinases | Aurora Kinases, CDKs, JAKs | Oncology | Phthalazine is a known kinase-inhibitor scaffold. nih.govnih.gov |

| Epigenetic Targets | Histone Deacetylases (HDACs), LSD1 | Oncology, Neurology | Emerging area for therapeutic intervention with potential for heterocyclic inhibitors. researchgate.net |

| Ion Channels | Sodium, Potassium, Calcium channels | Neurology, Cardiology | Modulation of ion channels is a key mechanism for many drugs. |

| G-Protein Coupled Receptors (GPCRs) | Serotonin, Dopamine, Adrenergic receptors | Neurology, Psychiatry | Phthalazine derivatives have shown affinity for α1-adrenergic receptors. nih.gov |

| Enzymes in Metabolic Pathways | Aldose Reductase, Thromboxane A2 Synthetase | Diabetes, Cardiovascular Disease | Phthalazines have been investigated as aldose reductase inhibitors. nih.govsemanticscholar.org |

Integration of Advanced Computational Methods in Rational Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, the integration of advanced computational methods can significantly accelerate the design and optimization of new derivatives.

Molecular docking studies, which have been successfully applied to other phthalazine and aniline derivatives, can predict the binding modes and affinities of novel compounds with their biological targets, such as EGFR and VEGFR-2. rsc.orgresearchgate.netijcce.ac.irnih.gov This provides crucial insights for the rational design of more potent inhibitors. Beyond simple docking, molecular dynamics (MD) simulations can be employed to investigate the stability of ligand-protein complexes and understand the dynamic interactions that govern molecular recognition. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, enabling the prediction of the potency of yet-unsynthesized compounds. nanobioletters.com These in silico tools can be used for large-scale virtual screening of digital compound libraries to identify promising new candidates for synthesis and biological evaluation, thereby saving time and resources.

| Computational Method | Application in Research | Expected Outcome |

| Molecular Docking | Predicting the binding pose of derivatives in the active site of a target protein (e.g., kinases, enzymes). | Identification of key binding interactions and prioritization of compounds for synthesis. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the ligand-protein complex over time. | Assessment of binding stability and identification of conformational changes upon binding. nih.gov |

| QSAR Modeling | Developing mathematical models that relate chemical structure to biological activity. | Predicting the activity of new derivatives and guiding the design of more potent compounds. nanobioletters.com |

| Virtual Screening | Docking large libraries of virtual compounds against a specific biological target. | Rapid identification of potential hit compounds from vast chemical spaces. |

Investigation of Broader Applications in Chemical Biology and Material Science

While the primary focus for phthalazine derivatives has been medicinal chemistry, the unique properties of the this compound structure suggest potential applications in other scientific fields.

In chemical biology, derivatives of this compound could be developed into chemical probes. By attaching fluorescent dyes, biotin tags, or photo-crosslinking groups to the aniline moiety, researchers can create tools to study biological processes, identify protein targets, and visualize molecular interactions within living cells.

In material science, nitrogen-rich heterocyclic compounds are of interest for their electronic and coordination properties. Phthalazine-based molecules could be investigated as building blocks for metal-organic frameworks (MOFs) or coordination polymers. Their aromatic nature and potential for charge transfer suggest possible applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic semiconductors. The electron-rich nature of the molecule may also impart corrosion-inhibiting properties, an area where other nitrogen heterocycles have shown promise.

Q & A

Q. What are the recommended synthetic pathways for 4-(phthalazin-1-yloxy)aniline, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methods used for structurally similar aniline derivatives. For example, nucleophilic aromatic substitution (SNAr) is commonly employed, where a phthalazine derivative (e.g., 1-chlorophthalazine) reacts with 4-aminophenol under alkaline conditions. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate SNAr reactions .

Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Typical yields range from 50–70%, depending on substituent electronic effects .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~265.28 g/mol | |

| Melting Point | 180–185°C (predicted) | |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | |

| Stability | Light-sensitive; store under N₂ at 4°C |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., unexpected byproducts in cross-coupling reactions) may arise from:

- Steric Effects : Bulky substituents on phthalazine hinder access to the reaction site. Computational modeling (DFT) can predict steric maps .

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) deactivate the aromatic ring, slowing reactions. Use Hammett plots to correlate substituent effects with reaction rates .

- Methodology : Validate protocols via control experiments (e.g., using 4-methoxyaniline as a reference). Cross-check with HPLC-MS to identify side products .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- pH Stability :

- Acidic (pH < 3): Protonation of NH₂ group increases solubility but may degrade the phthalazine ring.

- Alkaline (pH > 9): Deprotonation of NH₂ reduces stability via oxidation .

- Thermal Degradation : Conduct accelerated stability studies (40–60°C for 14 days). Analyze degradation products via GC-MS. Activation energy (Eₐ) calculations predict shelf-life .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray studies?

- Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize crystal lattice .

- Solvent Screening : Test 10–20 solvent mixtures (e.g., ethanol/water, acetone/hexane) using high-throughput crystallization robots .

- Temperature Gradients : Slow cooling (0.1°C/min) promotes nucleation. For stubborn cases, use vapor diffusion .

Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots to compare results from different labs. Replicate experiments under standardized conditions .

- Toxicity Profiling : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in zebrafish embryos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro